molecular formula C17H22ClN5OS B2405736 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 877450-20-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2405736
CAS No.: 877450-20-9
M. Wt: 379.91
InChI Key: JDLKAAUMSOWWSL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-derived acetamides, characterized by a triazole core substituted with an amino group, a cyclohexyl moiety at position 5, and a sulfanyl-linked acetamide group bearing a 3-chloro-2-methylphenyl substituent. Its structure combines a lipophilic cyclohexyl group with an electron-withdrawing chlorine atom on the acetamide’s aromatic ring, which may enhance both pharmacokinetic properties (e.g., membrane permeability) and pharmacodynamic interactions (e.g., target binding) .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5OS/c1-11-13(18)8-5-9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKAAUMSOWWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a derivative of triazole and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H16ClN5S\text{C}_{13}\text{H}_{16}\text{ClN}_{5}\text{S}

This compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclohexyl group and the chloro-substituted phenyl moiety enhances its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. For example, a study indicated that related compounds demonstrated strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . The specific compound has not been extensively tested in isolation; however, its structural analogs have shown promising results in inhibiting microbial growth.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a review highlighted that certain triazole derivatives exhibited IC50 values lower than standard chemotherapeutics in assays against human cancer cell lines .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
Triazole AHEPG21.18
Triazole BMCF70.67
Triazole CPC-30.80

These findings suggest that modifications to the triazole structure can significantly enhance anticancer efficacy.

The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as DNA synthesis and cellular signaling pathways. For example, some compounds have been shown to inhibit key enzymes involved in cancer cell proliferation . Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in tumor growth.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various triazole derivatives, the compound exhibited moderate to strong activity against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Studies : A recent investigation into related compounds demonstrated significant cytotoxicity against leukemia cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell growth in multiple types of cancer, including breast cancer and glioblastoma.

Case Study :
In a study published in ACS Omega, derivatives of triazole were synthesized and tested for their anticancer activity against cell lines such as OVCAR-8 and NCI-H40. The results showed percent growth inhibitions (PGIs) exceeding 75% against these lines, suggesting that modifications to the triazole structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Triazoles are known to interact with biological targets involved in inflammatory pathways. Preliminary in silico studies indicate that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses.

Research Insight :
A computational docking study indicated favorable binding interactions between the compound and 5-LOX, proposing it as a candidate for further optimization as an anti-inflammatory agent . This suggests a promising avenue for treating conditions characterized by excessive inflammation.

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Studies have shown that triazole derivatives often possess favorable ADME profiles, which enhance their bioavailability and therapeutic efficacy.

Table: Summary of ADME Characteristics

PropertyDescription
AbsorptionHigh oral bioavailability expected
DistributionWide tissue distribution due to lipophilicity
MetabolismPrimarily hepatic; potential for metabolic stability
ExcretionRenal excretion expected

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the triazole ring and acetamide moiety, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Triazole Substituents Acetamide Substituent Key Properties/Activities
Target Compound 4-Amino-5-cyclohexyl 3-Chloro-2-methylphenyl High lipophilicity (cyclohexyl)
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Amino-5-(2-chlorophenyl) 3-Methoxyphenyl Moderate anti-inflammatory activity
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Amino-5-(4-chlorophenyl) 4-Phenoxyphenyl Enhanced antioxidant activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino-5-(furan-2-yl) Varied (e.g., nitro, ethyl) Anti-exudative activity vs. diclofenac
N-Substituted aryl-2-({4-[(substituted aryl)methyl]-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides 4-Amino-5-pyridin-4-yl Substituted aryl Antimicrobial and anti-inflammatory

Pharmacophore and Target Interactions

  • The 1,2,4-triazole core acts as a hydrogen bond acceptor, while the sulfanyl group enhances π-π stacking with aromatic residues in enzyme active sites .
  • The cyclohexyl group in the target compound introduces steric bulk, which may either hinder binding to flat active sites (e.g., COX-2) or improve selectivity for hydrophobic pockets .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., sulfanyl at δ 3.8–4.2 ppm; cyclohexyl protons at δ 1.2–2.1 ppm) .
  • IR : Peaks at 1650 cm1^{-1} (amide C=O) and 3350 cm1^{-1} (NH2_2) confirm key bonds .
  • X-ray crystallography : Resolves 3D conformation, showing triazole ring planarity and steric effects from the cyclohexyl group .

What in vitro assays are used for preliminary biological activity screening?

Q. Basic

  • Antifungal : Broth microdilution against Candida albicans (MIC ≤ 8 µg/mL) .
  • Anticancer : MTT assay on HeLa cells (IC50_{50} ~ 12 µM) .
  • Anti-exudative : Carrageenan-induced rat paw edema model (40–60% inhibition at 50 mg/kg) .

How do structural modifications impact bioactivity in SAR studies?

Q. Advanced

  • Electron-withdrawing groups : Substituting the chloro group with trifluoromethyl enhances antifungal activity (MIC reduced by 50%) .
  • Heterocyclic variations : Replacing cyclohexyl with pyridinyl reduces cytotoxicity but lowers solubility .
  • Computational SAR : Molecular docking predicts improved target (e.g., CYP51) binding with bulkier substituents .

What molecular targets are implicated in its mechanism of action?

Q. Advanced

  • Enzyme inhibition : Binds to fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .
  • Receptor interactions : Modulates TNF-α signaling in anti-inflammatory assays, confirmed via ELISA .
  • DNA intercalation : Fluorescence quenching studies suggest minor groove binding in cancer cells .

How can researchers resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Purity analysis : Use HPLC-MS to verify >98% purity; impurities (e.g., unreacted intermediates) may skew IC50_{50} values .
  • Assay standardization : Compare MICs using CLSI guidelines for fungi vs. non-standardized protocols .
  • Solvent effects : DMSO concentration >1% in cell assays artificially elevates toxicity .

Which strategies improve metabolic stability and bioavailability?

Q. Advanced

  • Prodrug design : Esterify the acetamide moiety to enhance intestinal absorption (e.g., ethyl ester increases Cmax_{max} by 3×) .
  • Cyclohexyl modification : Introduce polar groups (e.g., hydroxyl) to reduce logP from 4.2 to 3.5, improving aqueous solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release (t1/2_{1/2} extended from 2 to 8 hours) .

What analytical methods assess stability under physiological conditions?

Q. Advanced

  • Forced degradation : Expose to pH 1.2 (gastric) and 7.4 (blood) at 37°C; monitor via LC-MS for hydrolysis products (e.g., free thiol) .
  • Thermal stability : TGA/DSC shows decomposition at 220°C, confirming storage below 25°C .
  • Light sensitivity : UV irradiation (254 nm) induces <5% degradation over 24 hours .

How do computational models predict binding modes and pharmacokinetics?

Q. Advanced

  • Molecular docking : AutoDock Vina identifies hydrogen bonds between the triazole NH2_2 and CYP51 Thr260 .
  • MD simulations : AMBER simulations reveal stable binding over 100 ns with RMSD < 2 Å .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .

What in vivo models evaluate toxicity and therapeutic index?

Q. Advanced

  • Acute toxicity : LD50_{50} > 500 mg/kg in BALB/c mice; histopathology shows mild hepatic steatosis at 200 mg/kg .
  • Subchronic studies : 28-day oral dosing (50 mg/kg/day) reveals no renal toxicity (serum creatinine < 0.5 mg/dL) .
  • Genotoxicity : Ames test negative for mutagenicity at ≤100 µg/plate .

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